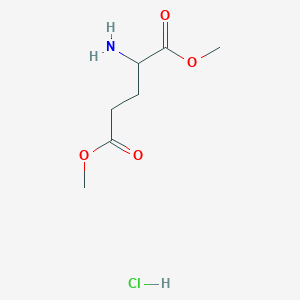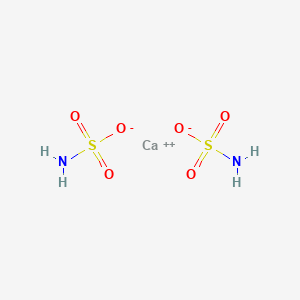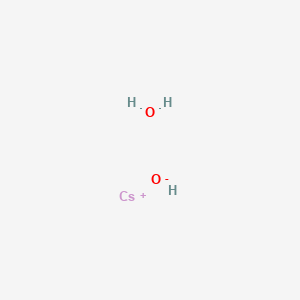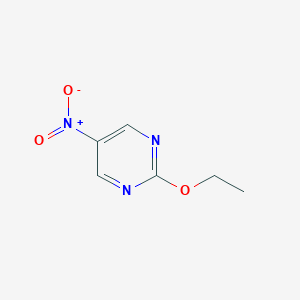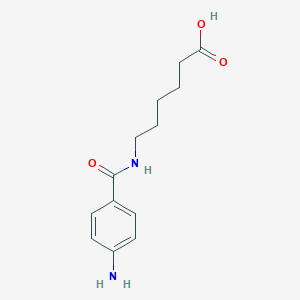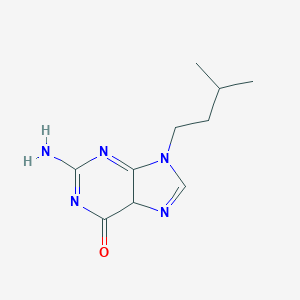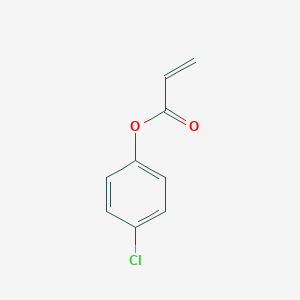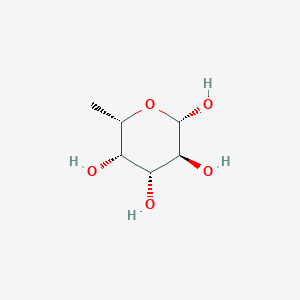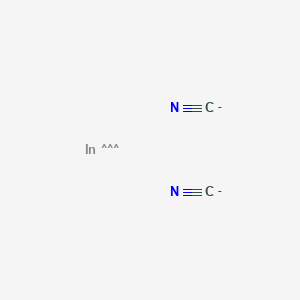
Indium dicyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium dicyanide is a coordination compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. Indium dicyanide has a unique structure that makes it an interesting compound for researchers to study.
Applications De Recherche Scientifique
Indium dicyanide has shown potential in various scientific research fields. It has been studied as a catalyst for organic reactions, a fluorescent probe for the detection of metal ions, and a precursor for the synthesis of other indium compounds. Additionally, indium dicyanide has been investigated for its potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of indium dicyanide is not fully understood, but it is believed to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of some enzymes and to induce the production of reactive oxygen species, which can lead to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that indium dicyanide can affect various biochemical and physiological processes in cells. It has been shown to induce apoptosis in cancer cells, inhibit the activity of some enzymes, and alter the expression of certain genes. Additionally, it has been shown to have antioxidant properties and to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using indium dicyanide in lab experiments is its stability and solubility in water and organic solvents. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, and its toxicity is not well understood.
Orientations Futures
There are many potential future directions for research on indium dicyanide. One area of interest is its potential as a catalyst for organic reactions. Additionally, further investigation into its mechanism of action and its potential as a treatment for cancer is warranted. Finally, the development of new synthesis methods and the investigation of its toxicity are important areas for future research.
Conclusion:
In conclusion, indium dicyanide is a coordination compound that has potential applications in various scientific research fields. Its unique structure and properties make it an interesting compound for researchers to study. While its mechanism of action and toxicity are not fully understood, it has shown promise in the treatment of cancer and as a catalyst for organic reactions. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of indium dicyanide can be achieved by reacting indium(III) chloride with sodium cyanide in the presence of a catalyst such as copper(II) chloride. The reaction takes place in an aqueous solution at room temperature and yields indium dicyanide as a precipitate. The purity of the compound can be increased by recrystallization.
Propriétés
Numéro CAS |
14834-18-5 |
|---|---|
Nom du produit |
Indium dicyanide |
Formule moléculaire |
C2InN2-2 |
Poids moléculaire |
166.85 g/mol |
InChI |
InChI=1S/2CN.In/c2*1-2;/q2*-1; |
Clé InChI |
UZXQOVJNWDVYQQ-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[In] |
SMILES canonique |
[C-]#N.[C-]#N.[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



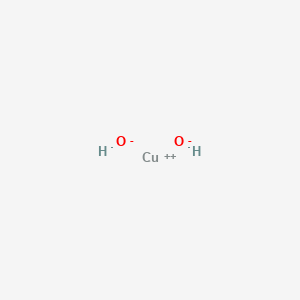
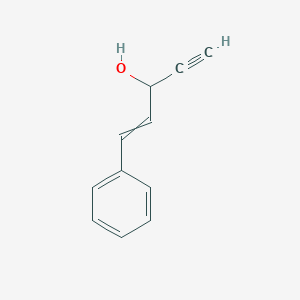
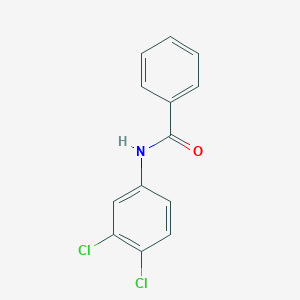
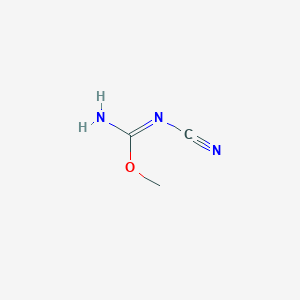
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
